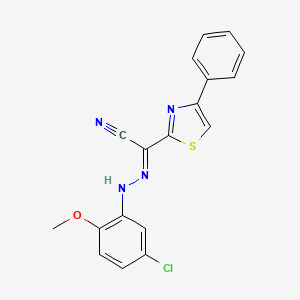

![molecular formula C11H17FO4 B2722685 Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1260796-05-1](/img/structure/B2722685.png)

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate

Descripción general

Descripción

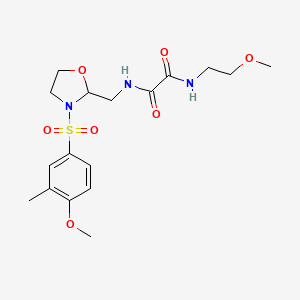

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C11H17FO4 . It has a molecular weight of 232.25 . The compound is colorless to yellow in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H17FO4/c1-2-14-9(13)10(12)3-5-11(6-4-10)15-7-8-16-11/h2-8H2,1H3 . The compound’s structure is characterized by a spirocyclic system, which includes a fluorine atom at the 8th position . Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 232.25 .Aplicaciones Científicas De Investigación

Supramolecular Arrangements

The study of cyclohexane-5-spirohydantoin derivatives, which includes compounds similar to Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate, provides insights into the relationship between molecular structure and crystal structure. These compounds play a significant role in forming supramolecular arrangements without solvent molecules, influenced by the substituents on the cyclohexane ring. These arrangements are crucial for understanding the self-assembly processes in materials science and drug design (Graus et al., 2010).

Synthesis of Spiroacetals

Spiroacetals are a significant class of compounds with applications in natural product synthesis and pharmaceutical chemistry. The flexible synthesis of enantiomerically pure dioxaspiro decanes from propargylic and homopropargylic alcohols, as described by Schwartz et al. (2005), showcases the utility of these compounds in creating complex molecular architectures. This approach enables the construction of spiroacetal frameworks with potential applications in drug synthesis and agrochemicals (Schwartz et al., 2005).

Nonlinear Optical Materials

The compound 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrates potential as a new organic material for nonlinear optical devices. Its successful synthesis, purification, and characterization, along with its ability to generate second harmonic generation, highlight its promise for applications in frequency doublers for laser diodes in the blue region. This research opens up new avenues for the development of advanced optical materials (Kagawa et al., 1994).

Mass Spectrometric Study

The mass spectrometric analysis of 1,4-dioxa-8-azaspiro[4.5]decane provides valuable insights into the fragmentation patterns of spirocyclic compounds, which are essential for the structural elucidation of complex organic molecules. Understanding these patterns is crucial for the application of mass spectrometry in organic synthesis, pharmacology, and analytical chemistry (Solomons, 1982).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FO4/c1-2-14-9(13)10(12)3-5-11(6-4-10)15-7-8-16-11/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKUVGPOFUCQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC2(CC1)OCCO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)

![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)

![N-(2,5-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2722611.png)

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)

![2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2722619.png)

![2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722621.png)

![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2722623.png)